N-(4-Sec-butylphenyl)-3-chloropropanamide
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Overview
Description
N-(4-Sec-butylphenyl)-3-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aromatase Inhibitors for Breast Cancer Treatment
Research by Hartmann and Batzl (1986) delved into the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including compounds with a sec-butyl group, as inhibitors of estrogen biosynthesis. These compounds, including ones with sec-butyl groups, exhibited significant inhibition of human placental aromatase, surpassing that of aminoglutethimide, which is used for hormone-dependent breast cancer treatment. The findings suggest that some of these derivatives could be more effective in treating hormone-dependent human breast cancer due to their strong and selective inhibition of estrogen biosynthesis Hartmann & Batzl, 1986.
Tyrosinase and Melanin Inhibitors for Depigmentation
A study by Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, demonstrating their potential as tyrosinase and melanin inhibitors. These compounds, including those with sec-butyl groups, showed promising in vitro and in vivo activity against mushroom tyrosinase, with minimal cytotoxicity. This suggests their potential application in developing depigmentation drugs with fewer side effects Raza et al., 2019.
Microbial Metabolism of N-methylcarbamate Insecticide
Suzuki and Takeda (1976) investigated the metabolism of o-sec-butylphenyl N-methylcarbamate (BPMC) by Aspergillus niger, identifying several metabolites. This study is significant for understanding the environmental fate and microbial degradation pathways of similar N-methylcarbamate insecticides, potentially informing strategies for mitigating their environmental impact Suzuki & Takeda, 1976.
Antifungal Activities of Butanamide Derivatives
Research on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides by Lee et al. (1999) explored their fungicidal activities against various pathogens. This study provides insights into the structure-activity relationships of butanamide derivatives, including those with sec-butyl groups, offering a potential pathway for the development of new antifungal agents Lee et al., 1999.
Enhanced Microspore Embryogenesis in Wheat
Soriano, Cistué, and Castillo (2008) evaluated the effect of n-butanol, sec-butanol, and tert-butanol on microspore embryogenesis in wheat. They found that n-butanol significantly improved embryo production, suggesting that similar alcohols, including sec-butanol, could have applications in agricultural biotechnology for enhancing plant breeding techniques Soriano, Cistué, & Castillo, 2008.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets to form new carbon-carbon bonds .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, such as those involved in proteomics research .
Pharmacokinetics
The compound’s molecular weight (191275) and linear formula (C12H17NO) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting potential applications in electronics .
Action Environment
Similar compounds have been used in the development of oleds, which suggests that factors such as temperature, humidity, and light exposure may influence their performance .
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNERRDGMCUENRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391818 |
Source
|
Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20331-29-7 |
Source
|
Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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